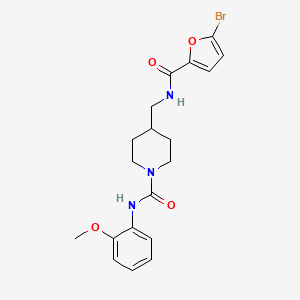![molecular formula C23H26N2O3 B2367556 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 946288-75-1](/img/structure/B2367556.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a benzene ring fused with a pyridine ring. An important derivative of quinoline is 4-hydroxy-2-quinolone, a class of compounds that have shown interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry. There are several methods for the synthesis of quinoline derivatives, including the Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach protocols .Wissenschaftliche Forschungsanwendungen
Spatial Orientation and Coordination
Research by Kalita and Baruah (2010) on amide derivatives with quinoline moieties, such as the stretched amide N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has shown interesting spatial orientations affecting anion coordination. These compounds can adopt tweezer-like geometries, facilitating self-assembly through weak interactions, leading to channel-like structures in their crystalline form. Such structural features are crucial for designing molecular receptors and sensors (Kalita & Baruah, 2010).
Structural Aspects and Properties
Karmakar, Sarma, and Baruah (2007) studied amide-containing isoquinoline derivatives, revealing how these compounds interact with mineral acids to form gels or crystalline solids, depending on the acid's anion. This research highlights the potential of such compounds in gel formation and the development of novel materials with tailored properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Reactivity
Chen and Chuang (2016) developed a synthetic method for highly functionalized quinolin-2(1H)-ones using α-substituted N-[2-(phenylethynyl)phenyl]acetamides. This research demonstrates the potential of quinoline derivatives in synthetic organic chemistry, providing pathways to generate complex molecules with diverse functionalities (Chen & Chuang, 2016).
Molecular Structure Analysis
Wen et al. (2006) analyzed the molecular structure of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, focusing on bond lengths, angles, and intramolecular hydrogen bonding. Such detailed structural analyses are fundamental for understanding the molecular basis of the compound's reactivity and interactions, which can be applied to the design of new drugs or materials (Wen et al., 2006).
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-2-28-20-10-5-16(6-11-20)14-22(26)24-19-9-12-21-18(15-19)4-3-13-25(21)23(27)17-7-8-17/h5-6,9-12,15,17H,2-4,7-8,13-14H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCRJPXMABADPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide](/img/structure/B2367476.png)
![2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2367478.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-[(2-cyanoethyl)sulfamoyl]benzoate](/img/structure/B2367482.png)
![3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2367483.png)


![(3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367486.png)

![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2367488.png)
![1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2367490.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2367491.png)
![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2367494.png)

